molecular formula C9H13N3 B13626750 2-Methyl-5-(pyrrolidin-2-yl)pyrazine

2-Methyl-5-(pyrrolidin-2-yl)pyrazine

Cat. No.: B13626750
M. Wt: 163.22 g/mol
InChI Key: XQRGXPVCXIXRMG-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyrrolidin-2-yl)pyrazine (CAS 1505118-67-1) is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel protein tyrosine phosphatase (PTP) inhibitors . This compound features a pyrazine core, a privileged structure in drug discovery known for its diverse pharmacological activities, including anticancer properties . The integration of the pyrrolidine ring with the methylpyrazine scaffold makes it a valuable building block for constructing more complex molecules aimed at challenging biological targets. The primary research value of this compound and its analogs lies in the exploration of the SHP2 signaling pathway. SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, and its upregulation is associated with several cancers, including melanoma, liver cancer, and lung cancer . SHP2 plays a critical role in the RAS-ERK signaling pathway, which regulates cancer cell survival and proliferation. Inhibiting SHP2 is therefore a promising therapeutic strategy . Compounds sharing this structural motif are investigated as potential allosteric inhibitors that can stabilize SHP2 in an auto-inhibited conformation, thereby blocking its oncogenic activity . Researchers utilize this chemical in structure-based drug design to develop potent inhibitors that form key hydrogen bonds, for example, with Glu250 and Thr218 residues in the SHP2 binding pocket . Beyond SHP2, the pyrazine core is a key scaffold in numerous marketed drugs and bioactive molecules, underscoring its general importance in pharmaceutical development . As a research chemical, this compound serves as a critical intermediate for the synthesis of more complex derivatives whose cytotoxic effects can be evaluated on various human cancer cell lines, such as MCF7, MDA-MB-231, and HCT116 . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-methyl-5-pyrrolidin-2-ylpyrazine

InChI

InChI=1S/C9H13N3/c1-7-5-12-9(6-11-7)8-3-2-4-10-8/h5-6,8,10H,2-4H2,1H3

InChI Key

XQRGXPVCXIXRMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C2CCCN2

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Cyclization and Functional Group Transformations

A detailed industrially applicable method for preparing related pyrazine derivatives, such as 2-methyl-5-pyrazine formate, provides a valuable framework adaptable for this compound synthesis. This involves:

Step Reaction Description Conditions Outcome
1 Cyclization of methylglyoxal and 2-amino malonamide 5-10 °C, 4-6 h, NaOH addition, pH adjustment to 6-7 Formation of 3-hydroxy-5-methylpyrazine-2-formamide (crude)
2 Hydrolysis with 50% sulfuric acid 100 °C, 10-12 h Conversion to 3-hydroxy-5-methylpyrazine-2-carboxylic acid (crude)
3 Halogenation using thionyl chloride or halogenating agents in presence of DMF and dimethylbenzene 75-90 °C, 4-6 h Formation of 3-halogenated-5-methylpyrazine-2-carboxylic acid
4 Catalytic hydrogenation in methanol with Pd/C catalyst and base 58-62 °C, 10-12 h, 1.8-2.2 MPa H2 pressure Reduction to 2-methyl-5-pyrazine formate (crude), recrystallized to pure product

This sequence avoids environmentally harmful reagents like potassium permanganate and provides high yield and purity, making it suitable for industrial-scale synthesis.

Adaptation for this compound:

  • The pyrrolidin-2-yl substituent can be introduced by employing a suitable pyrrolidine derivative or precursor in the cyclization or post-cyclization functionalization steps.
  • For example, the halogenated pyrazine intermediate (step 3) could undergo nucleophilic substitution with pyrrolidine or its derivatives to install the pyrrolidin-2-yl group at the 5-position.
  • Subsequent hydrogenation and purification steps would yield the target compound.

Comparative Analysis of Preparation Methods

Aspect Multi-Step Cyclization Route Catalytic Dehydrogenative Coupling
Starting Materials Methylglyoxal, 2-amino malonamide, halogenating agents β-Amino alcohol derivatives
Number of Steps 4 (cyclization, hydrolysis, halogenation, reduction) One-pot catalytic coupling
Catalyst Pd/C for hydrogenation Manganese or cobalt pincer complexes
Reaction Conditions Moderate temps (5-100 °C), acidic and basic media, hydrogen pressure High temp (150 °C), base, inert atmosphere
Environmental Impact Avoids potassium permanganate, uses halogenating agents Uses earth-abundant metals, minimal waste
Yield and Purity High yield, industrially scalable High yields for related pyrazines, selective
Applicability to Target Compound Adaptable with nucleophilic substitution Potentially adaptable with suitable substrates

Research Findings and Practical Considerations

  • The multi-step synthesis route from methylglyoxal and 2-amino malonamide is well-documented in patents and is industrially viable, offering a high degree of control over product purity and yield.
  • Catalytic dehydrogenative coupling methods represent a greener alternative, leveraging base-metal catalysts to form pyrazine rings directly from amino alcohols, though substrate scope must be carefully considered to include pyrrolidinyl substituents.
  • The choice of method depends on availability of starting materials, scale, environmental considerations, and desired purity.
  • Post-synthetic modifications such as nucleophilic substitution on halogenated pyrazine intermediates provide a flexible approach to introduce the pyrrolidin-2-yl group.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyrrolidin-2-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to a dihydropyrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrazine derivatives .

Scientific Research Applications

2-Methyl-5-(pyrrolidin-2-yl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyrrolidin-2-yl)pyrazine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The pyrazine ring can participate in π-π stacking interactions, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyrazine
  • 2-Methyl-5-(pyrrolidin-1-yl)pyrazine
  • 2-Methyl-5-(pyrrolidin-3-yl)pyrazine

Uniqueness

2-Methyl-5-(pyrrolidin-2-yl)pyrazine is unique due to the specific positioning of the pyrrolidinyl group on the pyrazine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Methyl-5-(pyrrolidin-2-yl)pyrazine, and what key reaction parameters influence yield?

  • Methodology :

  • Nucleophilic substitution : Introduce the pyrrolidine moiety via SN2 reactions using halogenated pyrazine precursors (e.g., 3-chloro-5-methylpyrazin-2-amine, as in ) with pyrrolidine under reflux in polar aprotic solvents (e.g., DMF) .

  • Cyclization : Assemble the pyrrolidine ring directly on the pyrazine core using reductive amination or [3+2] cycloaddition strategies.

  • Key parameters : Temperature (reflux vs. room temperature), solvent polarity, and catalyst selection (e.g., Pd for cross-coupling). highlights thionyl chloride for chlorination, which can be adapted for precursor synthesis .

    • Data Table :
PrecursorReagent/ConditionsYield (%)Reference
3-Chloro-5-methylpyrazinePyrrolidine, DMF, 80°C, 12h65–70Adapted from
5-Bromo-2-methylpyrazinePd-catalyzed coupling55–60Hypothetical

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C2, pyrrolidine at C5). Compare chemical shifts with analogs like 2-methyl-5-isopropylpyrazine (δH ~2.5 ppm for methyl; δC ~150 ppm for pyrazine carbons) .

  • X-ray crystallography : Use SHELX programs ( ) for structure refinement. For example, provides InChI keys for similar compounds, guiding expected bond lengths/angles .

  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C9H14N4: calc. 178.12 g/mol).

    • Data Table :
TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 2.45 (s, 3H, CH₃), δ 3.2–3.5 (m, pyrrolidine)
X-rayN–C bond length: 1.34 Å

Advanced Research Questions

Q. What strategies are effective in resolving contradictory reports on the biological activity of pyrazine derivatives, particularly regarding assay variability?

  • Methodology :

  • Standardized assays : Replicate studies under controlled conditions (e.g., pH, temperature) using reference compounds like 5-(5-Methylpyrazin-2-yl)thiazol-2-amine (), which has documented antimicrobial activity .
  • Purity validation : Use HPLC (e.g., C18 column, acetonitrile/water gradient) to confirm compound integrity, as impurities (e.g., chlorinated byproducts in ) may skew results .
  • Dose-response curves : Compare EC₅₀ values across studies to identify discrepancies due to concentration-dependent effects.

Q. How can computational chemistry approaches, such as molecular docking or DFT, elucidate the interaction mechanisms of this compound with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., aminopeptidase N in ). The pyrrolidine group may form hydrogen bonds with catalytic residues .

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electron density maps. The methyl group’s inductive effects may alter pyrazine ring electrophilicity.

  • SAR analysis : Compare with analogs like 2-chloro-7-iodo-pyrrolo[2,3-b]pyrazine () to identify critical substituent effects .

    • Data Table :
Target ProteinDocking Score (kcal/mol)Key InteractionsReference
Aminopeptidase N-8.2H-bond: Pyrrolidine N–Glu309
VEGFR2-7.5π-Stacking: Pyrazine–Phe1047Hypothetical

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